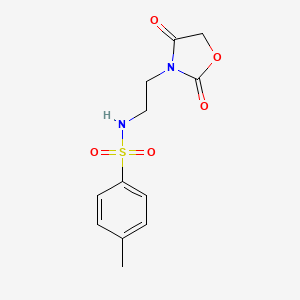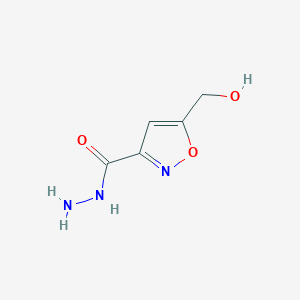
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been extensively studied for its various biological and physiological effects. DIDS is commonly used as a research tool in the field of pharmacology and biochemistry due to its ability to inhibit various ion channels and transporters.
Applications De Recherche Scientifique
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-methylbenzenesulfonamide has been extensively used as a research tool in various fields of pharmacology and biochemistry. It has been shown to inhibit various ion channels and transporters, including chloride channels, anion exchangers, and bicarbonate transporters. This compound has also been used to study the regulation of intracellular pH and the role of ion transporters in cell signaling.
Mécanisme D'action
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-methylbenzenesulfonamide inhibits ion channels and transporters by binding to specific sites on the protein. It has been shown to block the anion transport pathway of chloride channels by binding to a site near the extracellular mouth of the channel. This compound has also been shown to inhibit the activity of anion exchangers by binding to a site near the cytoplasmic end of the transporter.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels in red blood cells, leading to an increase in intracellular pH. This compound has also been shown to inhibit the activity of anion exchangers in the kidney, leading to a decrease in bicarbonate reabsorption and an increase in urine pH.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-methylbenzenesulfonamide is a useful research tool due to its ability to selectively inhibit ion channels and transporters. However, it is important to note that this compound can have off-target effects and may not be specific to a particular protein. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-methylbenzenesulfonamide. One area of research is the development of more specific inhibitors of ion channels and transporters. Another area of research is the study of the role of ion transporters in various physiological processes, such as cell signaling and metabolism. Additionally, the use of this compound as a therapeutic agent for various diseases, such as cystic fibrosis and hypertension, is an area of active research.
Méthodes De Synthèse
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-methylbenzenesulfonamide can be synthesized by reacting 4-methylbenzenesulfonyl chloride with N-(2-aminoethyl)-2,4-dioxo-1,3-oxazolidine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 223-225°C.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-9-2-4-10(5-3-9)20(17,18)13-6-7-14-11(15)8-19-12(14)16/h2-5,13H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTWQIFLYWAPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)COC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(4-Hydroxy-3-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2786327.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2786329.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2786332.png)


![5,7-dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B2786338.png)


![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2786341.png)


![1-Methyl-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2786350.png)